1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is substituted with a benzyl group and a 4-(piperidin-1-yl)phenylamino group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is suggested that similar compounds have shown to induce apoptosis in cancer cells . This is achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
Based on its structural similarity to other piperidine derivatives, it may be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Similar compounds have shown to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the 4-(Piperidin-1-yl)phenylamino Group: This step involves the nucleophilic substitution of the pyrrolidine-2,5-dione core with 4-(piperidin-1-yl)aniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: A related compound with a similar core structure but different functional groups.
4-((1-Benzyl)-1H-1,2,3-triazol-4-yl)piperazin-1-ylmethanone: Another compound with a benzyl group and piperazine moiety, used in different applications.
Uniqueness: 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-15-20(22(27)25(21)16-17-7-3-1-4-8-17)23-18-9-11-19(12-10-18)24-13-5-2-6-14-24/h1,3-4,7-12,20,23H,2,5-6,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUADBBQCJSGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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